

Application Notes and Protocols for Mitapivat Hemisulfate in Cell Culture

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Compound of Interest		
Compound Name:	Mitapivat hemisulfate	
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Introduction

Mitapivat, an allosteric activator of the pyruvate kinase (PK) enzyme, is a first-in-class therapeutic agent.[1] It has demonstrated significant potential in the treatment of hemolytic anemias, such as pyruvate kinase deficiency and sickle cell disease, by enhancing the activity of both wild-type and mutant forms of erythrocyte pyruvate kinase (PKR).[1] This activation leads to increased adenosine triphosphate (ATP) production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG), thereby improving red blood cell metabolism and function.[2][3] These application notes provide detailed protocols for the preparation of **mitapivat hemisulfate** stock solutions and their application in cell culture-based assays.

Mitapivat Hemisulfate: Properties and Handling

Proper handling and storage of **mitapivat hemisulfate** are crucial for maintaining its stability and ensuring experimental reproducibility.



Property	Value	Source
Molecular Formula	(C24H26N4O3S)2 • H2SO4 • 3H2O	[4]
Molecular Weight	1053.23 g/mol	[4]
Appearance	White to off-white solid	[4]
Solubility	DMSO: up to 90 mg/mL	[5]
Water: Slightly soluble	[4]	

Storage and Stability:

- Powder: Store at -20°C for up to 3 years.
- DMSO Stock Solution: Store in aliquots at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Protocol: Preparation of Mitapivat Hemisulfate Stock Solution

This protocol details the preparation of a 10 mM stock solution of **mitapivat hemisulfate** in dimethyl sulfoxide (DMSO).

Materials:

- Mitapivat hemisulfate powder
- Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes
- Calibrated precision balance
- Vortex mixer
- Sterile, disposable serological pipettes and pipette tips

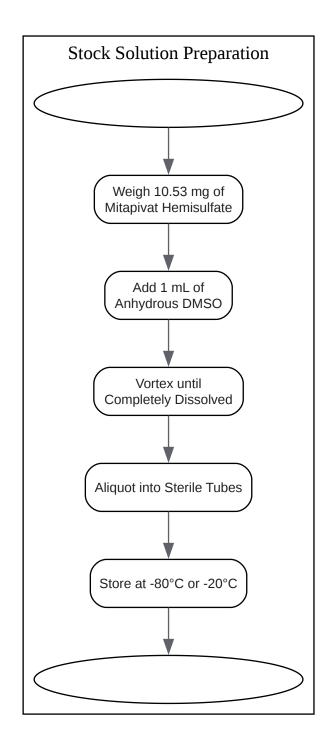


Procedure:

- Pre-analysis: Before opening, allow the vial of **mitapivat hemisulfate** powder to equilibrate to room temperature for at least 20 minutes to prevent condensation.
- Weighing: In a sterile microcentrifuge tube, accurately weigh out 10.53 mg of mitapivat hemisulfate powder.
- Dissolution: Using a sterile pipette, add 1 mL of anhydrous DMSO to the tube containing the powder. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of mitapivat hemisulfate.[5]
- Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
 The solution should be clear and free of particulates.
- Aliquoting: Dispense the 10 mM stock solution into sterile, single-use aliquots (e.g., 20 μL) in polypropylene microcentrifuge tubes.
- Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Workflow for Stock Solution Preparation:





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Workflow for preparing a 10 mM mitapivat hemisulfate stock solution.

Application: Pyruvate Kinase Activation Assay in Red Blood Cells

Methodological & Application





This protocol describes a 96-well plate-based assay to measure the activation of pyruvate kinase by mitapivat in red blood cells.

Principle: Pyruvate kinase activity is determined by a coupled enzyme assay. PK catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PK activity.[6]

Materials:

- Freshly isolated red blood cells (RBCs)
- 10 mM Mitapivat hemisulfate stock solution
- Cell culture medium (e.g., RPMI-1640)
- Lysis buffer (e.g., 0.01% saponin in distilled water)
- Assay buffer (e.g., 50 mM Imidazole-HCl, pH 7.6, containing 120 mM KCl and 62 mM MqSO₄)
- 45 mM Adenosine diphosphate (ADP) solution
- 45 mM Phosphoenolpyruvate (PEP) solution
- 6.6 mM β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution
- Lactate dehydrogenase (LDH) solution (1000 units/mL)
- 96-well clear, flat-bottom microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Cell Preparation:
 - Wash isolated RBCs three times with phosphate-buffered saline (PBS).



- Resuspend the RBC pellet in cell culture medium to a final concentration of 1 x 10⁶ cells/mL.
- Treatment with Mitapivat:
 - In a 96-well plate, add 100 μL of the RBC suspension to each well.
 - Prepare serial dilutions of the 10 mM mitapivat stock solution in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 μM). Ensure the final DMSO concentration does not exceed 0.5% to avoid cytotoxicity.[7][8]
 - \circ Add 1 μL of the diluted mitapivat solutions to the respective wells. For the vehicle control, add 1 μL of DMSO.
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired treatment time (e.g., 24 hours).

Cell Lysis:

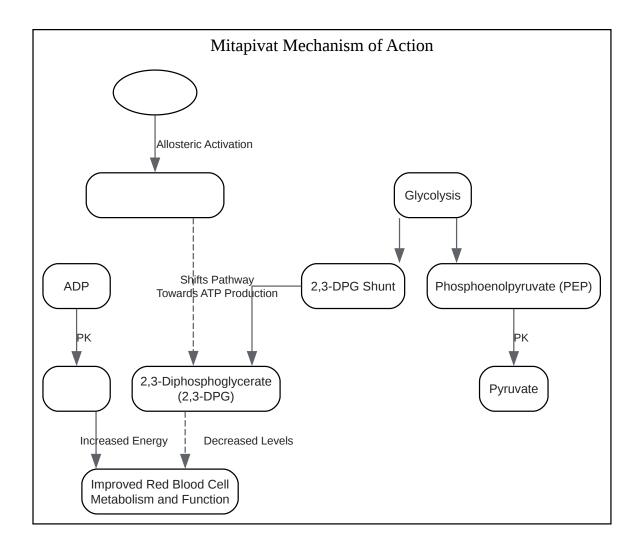
- Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
- Add 100 μL of lysis buffer to each well and incubate on ice for 10 minutes.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
- Pyruvate Kinase Assay:
 - Prepare the assay reaction mix in the assay buffer: 4.5 mM ADP, 4.5 mM PEP, 0.66 mM
 NADH, and 10 units/mL LDH.
 - In a new 96-well plate, add 20 μL of the cell lysate supernatant to each well.
 - Add 180 μL of the assay reaction mix to each well to initiate the reaction.
 - Immediately measure the absorbance at 340 nm at 25°C, and continue to take readings every minute for 10 minutes.
- Data Analysis:



- Calculate the rate of NADH consumption (ΔA₃₄₀/min) from the linear portion of the kinetic curve.
- Determine the specific activity of pyruvate kinase and compare the activity in mitapivattreated cells to the vehicle control.

Signaling Pathway: Mechanism of Action of Mitapivat

Mitapivat acts as an allosteric activator of pyruvate kinase (PK), a key enzyme in the glycolytic pathway.



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